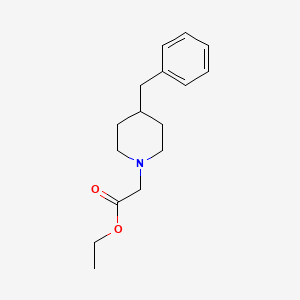

Ethyl 2-(4-benzylpiperidin-1-yl)acetate

Description

Significance of Piperidine (B6355638) Derivatives in Contemporary Chemical Research

The piperidine moiety, a six-membered heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry and drug discovery. researchgate.net Piperidine-containing compounds are integral to the structure of numerous pharmaceuticals, representing one of the most significant synthetic building blocks for drug development. nih.gov In the last five years alone, over 7,000 papers related to piperidine have been published, underscoring the intense research interest in this area. nih.gov

The significance of piperidine derivatives stems from their diverse pharmacological activities. These compounds are utilized as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer's, antipsychotic, and anticoagulant agents. researchgate.net The piperidine skeleton can influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules by enhancing membrane permeability, receptor binding, and metabolic stability. researchgate.net

Beyond pharmaceuticals, piperidine derivatives have found applications in various other fields. They are used in the development of pesticides and insecticides in the agrochemical industry. ijnrd.org Furthermore, they serve as crucial chemical intermediates for the synthesis of other organic compounds, as solvents, and as corrosion inhibitors. ijnrd.org The versatility of the piperidine scaffold ensures its continued importance in both academic and industrial research. ijnrd.org

Historical Context and Evolution of N-Substituted Piperidines as Chemical Scaffolds

The study of piperidine and its derivatives has a long history, with early research dating back to the 19th century. nih.gov Initially, much of the focus was on alkaloids found in nature that contain the piperidine structure, such as piperine (B192125) from black pepper. ijnrd.org Over time, chemists developed methods to synthesize these and other piperidine-containing molecules.

A fundamental and long-standing method for the synthesis of piperidines is the hydrogenation of pyridines. nih.gov This process has been refined over many decades, with modern approaches utilizing various catalysts, including heterogeneous cobalt catalysts, to achieve high yields and selectivity under milder conditions, such as using water as a solvent. nih.gov The development of efficient synthetic routes has been crucial for exploring the vast chemical space of piperidine derivatives.

N-substituted piperidines, in particular, have emerged as a highly valuable class of compounds. The substituent on the nitrogen atom can significantly modulate the biological activity and physical properties of the molecule. The ability to easily modify this position has allowed for the creation of extensive libraries of compounds for screening in drug discovery programs. Research has shown that the nature of the N-substituent is a key determinant of the pharmacological profile of these molecules. For instance, the N-benzyl group is a common feature in many biologically active piperidine derivatives.

Overview of Research Trajectories for Ethyl 2-(4-benzylpiperidin-1-yl)acetate and Related Structures

Ethyl 2-(4-benzylpiperidin-1-yl)acetate is a specific N-substituted piperidine derivative. While detailed research findings specifically on this compound are not extensively published in mainstream literature, its structural motifs suggest several potential research applications based on studies of related molecules.

Research on structurally similar N-benzylpiperidine derivatives has been prominent in the field of neuroscience. For example, a series of N-(1-benzylpiperidin-4-yl)arylacetamides have been synthesized and evaluated for their binding affinity to sigma receptors. researchgate.net These studies aim to develop selective ligands for these receptors, which are implicated in a variety of central nervous system disorders. The research indicated that substitutions on the aromatic rings of both the acetamide (B32628) and benzyl (B1604629) groups could significantly alter the binding affinity and selectivity for σ1 and σ2 receptors. researchgate.net

Another significant area of research for N-benzylpiperidine scaffolds is the development of acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease. nih.gov For instance, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine was identified as a potent and selective AChE inhibitor. nih.gov This line of research highlights the importance of the N-benzylpiperidine core in designing molecules that can interact with specific biological targets. The synthesis and structure-activity relationship (SAR) studies of these analogs are crucial for optimizing their therapeutic potential. nih.gov

The synthesis of various substituted piperidines, including those with an N-benzyl group, is also an active area of investigation to explore new chemical space and biological activities. ajchem-a.comwhiterose.ac.uk The development of novel synthetic methodologies allows for the creation of diverse piperidine-based fragments for use in fragment-based drug discovery. whiterose.ac.uk

Below is a table summarizing the key properties of Ethyl 2-(4-benzylpiperidin-1-yl)acetate and a closely related compound.

| Property | Ethyl 2-(4-benzylpiperidin-1-yl)acetate | Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate |

| CAS Number | 71879-59-9 bldpharm.com | 40110-55-2 lookchem.com |

| Molecular Formula | C16H23NO2 bldpharm.com | C16H21NO2 lookchem.com |

| Molecular Weight | 261.36 g/mol bldpharm.com | 259.348 g/mol lookchem.com |

| Physical Form | Not specified | Yellow liquid sigmaaldrich.com |

| Boiling Point | Not specified | 130°C/0.75mm lookchem.com |

| Storage | Inert atmosphere, 2-8°C bldpharm.com | 0-8°C sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-benzylpiperidin-1-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2/c1-2-19-16(18)13-17-10-8-15(9-11-17)12-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUPQGPHSQHXQQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CCC(CC1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 4 Benzylpiperidin 1 Yl Acetate

Established Synthetic Pathways for Ethyl 2-(4-benzylpiperidin-1-yl)acetate

The direct formation of Ethyl 2-(4-benzylpiperidin-1-yl)acetate relies on key bond-forming reactions that assemble the final molecular architecture from advanced intermediates. These pathways include classical esterification, nucleophilic substitution on the piperidine (B6355638) nitrogen, and multi-step sequences involving olefination and reduction.

Esterification Reactions in the Formation of Ethyl 2-(4-benzylpiperidin-1-yl)acetate

One of the most direct methods for the synthesis of ethyl esters is the Fischer esterification of the corresponding carboxylic acid. In this context, Ethyl 2-(4-benzylpiperidin-1-yl)acetate can be prepared from its carboxylic acid precursor, 2-(4-benzylpiperidin-1-yl)acetic acid. This reaction typically involves heating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

The general mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Ethanol, acting as a nucleophile, then attacks this carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ethyl ester. The use of solid acid catalysts, such as zeolites or sulfonic acid-functionalized resins, has also been explored for similar esterification reactions to simplify product purification and catalyst recovery. researchgate.netresearchgate.netanalis.com.myunair.ac.id For instance, studies on the esterification of benzyl (B1604629) alcohol with acetic acid have demonstrated high selectivity and yield using various catalysts. researchgate.net

Table 1: Representative Catalysts and Conditions for Esterification

| Catalyst Type | Reactants | Conditions | Efficacy |

|---|---|---|---|

| Mineral Acids (e.g., H₂SO₄) | Carboxylic Acid, Alcohol | Reflux | High conversion, but corrosive and difficult to separate. researchgate.net |

| Solid Acid Catalysts (e.g., Zeolites) | Acetic Acid, Benzyl Alcohol | 110 °C, varying molar ratios | Achieved up to 58.78% conversion, demonstrating the viability of reusable catalysts. analis.com.my |

Alkylation Approaches for the Piperidine Nitrogen Atom

A highly common and efficient route to N-substituted piperidines is the direct alkylation of the secondary amine. The synthesis of Ethyl 2-(4-benzylpiperidin-1-yl)acetate can be achieved by the N-alkylation of 4-benzylpiperidine (B145979) with an ethyl haloacetate, such as ethyl bromoacetate (B1195939) or ethyl chloroacetate (B1199739).

This reaction is a classic example of a nucleophilic substitution (Sₙ2) reaction. The lone pair of electrons on the nitrogen atom of 4-benzylpiperidine acts as a nucleophile, attacking the electrophilic carbon atom bonded to the halogen. A base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), is typically added to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. The reaction is often carried out in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF).

Reaction Scheme:

4-Benzylpiperidine + Br-CH₂-COOEt (Ethyl bromoacetate) → Ethyl 2-(4-benzylpiperidin-1-yl)acetate + HBr

This method is widely applicable for synthesizing various N-substituted piperidines and piperazines. The choice of the haloacetate and reaction conditions can be optimized to achieve high yields.

Olefination Reactions (e.g., Wittig-type) and Subsequent Reductions to access Ethyl 2-(4-benzylpiperidin-1-yl)acetate and its Precursors

More complex, multi-step synthetic routes can provide access to the target molecule's precursors through carbon-carbon bond formation. Olefination reactions, particularly the Wittig reaction, are powerful tools for converting ketones into alkenes. organic-chemistry.orgmasterorganicchemistry.com

A plausible pathway could involve the synthesis of an N-protected 4-piperidone (B1582916), which is then reacted with a benzyl-containing Wittig reagent (e.g., benzyltriphenylphosphonium (B107652) bromide) to form an exocyclic double bond, yielding an N-protected 4-benzylidenepiperidine. Subsequent catalytic hydrogenation would reduce the double bond to furnish the 4-benzylpiperidine core.

Alternatively, a Wittig-type reaction, such as the Horner-Wadsworth-Emmons reaction, can be used to introduce a two-carbon ester-containing chain onto a suitable piperidine precursor. For example, reacting an N-protected 4-piperidone with a phosphonate (B1237965) ylide like triethyl phosphonoacetate would yield an α,β-unsaturated ester. Subsequent reduction of the double bond and the piperidine nitrogen deprotection would provide an intermediate ready for N-alkylation or other functionalization. A study on the synthesis of aminoethyl-substituted piperidines utilized a Wittig reaction to introduce a C₂ chain onto a piperidine ring, which was then further elaborated. nih.gov

Table 2: Key Steps in Olefination-Reduction Pathway

| Step | Reaction Type | Reactants | Product |

|---|---|---|---|

| 1 | Wittig Reaction | N-Boc-4-piperidone, Benzyltriphenylphosphonium ylide | N-Boc-4-benzylidenepiperidine |

| 2 | Catalytic Hydrogenation | N-Boc-4-benzylidenepiperidine, H₂, Pd/C | N-Boc-4-benzylpiperidine |

| 3 | Deprotection | N-Boc-4-benzylpiperidine, Acid (e.g., TFA) | 4-Benzylpiperidine |

Precursor Synthesis and Intermediate Derivatization in the Pathway to Ethyl 2-(4-benzylpiperidin-1-yl)acetate

The successful synthesis of the target compound is critically dependent on the efficient preparation of its key building blocks: 4-benzylpiperidine and a suitable acetate-containing electrophile.

Synthesis and Functionalization of 4-Benzylpiperidine

4-Benzylpiperidine is the central precursor, combining the piperidine ring with the benzyl substituent. Several methods exist for its synthesis.

A classical and widely cited method involves a two-step process starting from 4-cyanopyridine (B195900). chemicalbook.comchemicalbook.comwikipedia.org First, a Friedel-Crafts-type reaction between 4-cyanopyridine and toluene (B28343) can form 4-benzylpyridine. The subsequent step is the complete reduction of the pyridine (B92270) ring to a piperidine ring via catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere.

More modern approaches employ palladium-catalyzed cross-coupling reactions. For instance, a Suzuki coupling protocol has been developed for the efficient construction of 4-benzylpiperidines. organic-chemistry.org This method involves the reaction of a piperidine-derived organoborane with an aryl halide (e.g., benzyl bromide) in the presence of a palladium catalyst, offering broad substrate scope and tolerance for various functional groups. organic-chemistry.org

4-Benzylpiperidine itself is a versatile intermediate used in the synthesis of numerous compounds, including potential treatments for cocaine dependence and various receptor antagonists. chemicalbook.comsigmaaldrich.com

Preparation of Acetate-Containing Substructures

The ethyl acetate (B1210297) moiety is introduced using an electrophilic reagent, most commonly an ethyl haloacetate.

Ethyl Chloroacetate and Ethyl Bromoacetate: These reagents are prepared by the esterification of the corresponding haloacetic acid with ethanol. For example, ethyl chloroacetate is synthesized by refluxing monochloroacetic acid and ethanol with a catalytic amount of concentrated sulfuric acid.

Ethyl 2-chloroacetoacetate: A related but more complex reagent, ethyl 2-chloroacetoacetate, can be prepared by the chlorination of ethyl acetoacetate (B1235776) using sulfuryl chloride. google.com

Ethyl Diazoacetate: This reagent can be prepared from glycine (B1666218) ethyl ester hydrochloride and is used in different types of carbon-insertion reactions. orgsyn.org

Ethyl 4-haloacetoacetates: These can be synthesized via a modified Reformatsky reaction involving an ethyl haloacetate and magnesium. google.com

The choice of reagent depends on the specific synthetic strategy, with ethyl bromoacetate and ethyl chloroacetate being the most common for direct N-alkylation due to their commercial availability and appropriate reactivity.

Optimization of Reaction Conditions and Yield for Ethyl 2-(4-benzylpiperidin-1-yl)acetate Synthesis

The synthesis of Ethyl 2-(4-benzylpiperidin-1-yl)acetate typically involves the reaction of 4-benzylpiperidine with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate, in the presence of a base. The optimization of this reaction is crucial for maximizing yield and purity.

Influence of Solvents and Catalytic Systems

The choice of solvent and catalyst plays a pivotal role in the efficiency of the N-alkylation reaction. Polar aprotic solvents are generally favored for this type of reaction as they can effectively solvate the cation of the base while not strongly solvating the nucleophilic amine, thus enhancing its reactivity.

A study on the alkylation of eugenol (B1671780) with ethyl chloroacetate provides valuable insights into the effect of different polar aprotic solvents. orientjchem.org While not the exact same reaction, the principles of solvent effects on N-alkylation are transferable. The yields of the desired product were significantly influenced by the solvent used, with N,N-dimethylformamide (DMF) providing the highest yield, followed by dimethyl sulfoxide (B87167) (DMSO) and acetonitrile (B52724) (CH3CN). orientjchem.org This suggests that DMF would be a promising solvent for the synthesis of Ethyl 2-(4-benzylpiperidin-1-yl)acetate.

Table 1: Influence of Polar Aprotic Solvents on the Yield of a Model Alkylation Reaction orientjchem.org

| Solvent | Yield (%) |

| N,N-Dimethylformamide (DMF) | 91 |

| Dimethyl Sulfoxide (DMSO) | 51 |

| Acetonitrile (CH3CN) | 47 |

This data is from a model reaction of eugenol with ethyl chloroacetate and serves as an illustrative example.

Commonly used bases for this transformation include inorganic bases like potassium carbonate (K2CO3) and sodium hydride (NaH), as well as organic bases such as N,N-diisopropylethylamine (DIPEA). researchgate.net The choice of base is often dependent on the reactivity of the alkylating agent and the desired reaction temperature.

To further enhance the reaction rate and yield, various catalytic systems can be employed. Phase-transfer catalysis (PTC) is a particularly effective technique for reactions involving a water-soluble reactant and a water-insoluble reactant. orientjchem.org In the context of synthesizing Ethyl 2-(4-benzylpiperidin-1-yl)acetate, a phase-transfer catalyst can facilitate the transfer of the deprotonated amine from an aqueous or solid phase to the organic phase containing the ethyl haloacetate. Quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide (TBAB), are common phase-transfer catalysts. researchgate.net The use of such catalysts can lead to milder reaction conditions, reduced reaction times, and improved yields.

Temperature, Pressure, and Reaction Time Considerations

Temperature is a critical parameter that directly influences the rate of the N-alkylation reaction. Generally, increasing the temperature leads to a faster reaction. However, excessively high temperatures can lead to the formation of byproducts and decomposition of the desired product. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions. For many N-alkylation reactions of piperidines, temperatures ranging from room temperature to the reflux temperature of the solvent are commonly employed. researchgate.net

The effect of pressure on this type of liquid-phase reaction is generally minimal unless gaseous reactants or byproducts are involved. Therefore, the synthesis of Ethyl 2-(4-benzylpiperidin-1-yl)acetate is typically carried out at atmospheric pressure.

Reaction time is another important factor that needs to be optimized. The reaction should be allowed to proceed until the starting materials are consumed to a significant extent, which can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Prolonged reaction times beyond the point of completion can increase the likelihood of side reactions and should be avoided.

Table 2: General Reaction Parameters for N-Alkylation of Piperidines

| Parameter | Typical Range/Condition |

| Temperature | Room Temperature to Reflux |

| Pressure | Atmospheric |

| Reaction Time | Monitored by TLC/GC until completion |

Scalable Synthetic Approaches for Bulk Synthesis of Ethyl 2-(4-benzylpiperidin-1-yl)acetate

The transition from laboratory-scale synthesis to bulk production requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. A key aspect of developing a scalable process is the selection of appropriate reagents and reaction conditions that are amenable to large-scale operations.

For the bulk synthesis of Ethyl 2-(4-benzylpiperidin-1-yl)acetate, a robust and reproducible procedure is essential. The use of readily available and inexpensive starting materials, such as 4-benzylpiperidine and ethyl chloroacetate, is a primary consideration. The choice of a suitable base and solvent system that is both effective and easy to handle on a large scale is also critical. While highly reactive bases like sodium hydride can be effective on a small scale, their use in bulk synthesis can pose safety challenges. In such cases, milder and more manageable bases like potassium carbonate are often preferred.

A recently developed method for the scalable synthesis of substituted benzylpiperidines involves the temperature-programmed consecutive deoxygenation and heteroaromatic ring saturation of aryl(pyridin-yl)methanols. chemscene.com While this method does not directly produce the target ester, it highlights the importance of developing efficient and scalable routes to key intermediates like 4-benzylpiperidine.

The development of a selective and scalable N1-indazole alkylation process, which was successfully demonstrated on a 100 g scale, offers valuable insights into process development for similar alkylation reactions. rsc.org This study emphasized the importance of data-driven process development and understanding the reaction mechanism to ensure safety and scalability. rsc.org

For the large-scale synthesis of Ethyl 2-(4-benzylpiperidin-1-yl)acetate, a one-pot procedure would be highly desirable to minimize unit operations and reduce waste. This could involve the in-situ generation of the nucleophilic piperidine followed by the addition of the alkylating agent. Careful control of reaction parameters, efficient heat transfer, and appropriate work-up and purification procedures are all crucial for a successful and scalable synthesis.

Derivatization and Analog Development from the Ethyl 2 4 Benzylpiperidin 1 Yl Acetate Scaffold

Strategies for Structural Modification of Ethyl 2-(4-benzylpiperidin-1-yl)acetate

Modification of the Ester Group: The ethyl acetate (B1210297) moiety is a prime target for derivatization. Hydrolysis of the ester to the corresponding carboxylic acid provides a key intermediate for the synthesis of a wide range of amides and other carboxylic acid derivatives. Transesterification can be employed to introduce different alkyl or aryl groups, thereby altering the steric and electronic properties of this part of the molecule.

Modification of the Piperidine (B6355638) Ring: The piperidine ring itself can be modified in several ways. Introduction of substituents at various positions on the ring can influence the molecule's conformation and its interaction with biological targets. Furthermore, the nitrogen atom of the piperidine ring is a site for potential quaternization or the introduction of other functional groups, although this is less common when the nitrogen is already part of the core scaffold.

Modification of the Benzyl (B1604629) Substituent: The benzyl group offers numerous possibilities for modification. The aromatic ring can be substituted with a variety of electron-donating or electron-withdrawing groups to modulate the electronic properties of the molecule. The position and nature of these substituents can have a significant impact on biological activity. Additionally, the entire benzyl group can be replaced with other aromatic or heterocyclic moieties to explore different binding interactions.

These strategic modifications allow for the systematic exploration of the chemical space around the ethyl 2-(4-benzylpiperidin-1-yl)acetate scaffold, leading to the development of new analogs with potentially improved potency, selectivity, and pharmacokinetic profiles.

Synthesis of Analogs Featuring Varied Ester Moieties or Carboxylic Acid Derivatives

The ethyl acetate functional group of ethyl 2-(4-benzylpiperidin-1-yl)acetate is a versatile handle for the synthesis of a variety of analogs. Standard organic chemistry transformations can be readily applied to this moiety to generate a library of derivatives with modified ester groups or entirely new functionalities like carboxylic acids and amides.

One of the most fundamental modifications is the hydrolysis of the ethyl ester to its corresponding carboxylic acid, 2-(4-benzylpiperidin-1-yl)acetic acid. This reaction is typically carried out under basic conditions, for example, using sodium hydroxide (B78521) in a mixture of water and an organic solvent like methanol (B129727) or ethanol (B145695), followed by acidification to yield the carboxylic acid. The resulting 2-(4-benzylpiperidin-1-yl)acetic acid hydrochloride is a stable, crystalline solid.

This carboxylic acid is a crucial intermediate for the synthesis of a wide array of amide derivatives . Standard peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt) or a base such as triethylamine (B128534), can be used to couple the carboxylic acid with a diverse range of primary and secondary amines. This approach allows for the introduction of various substituents at the amide nitrogen, leading to the generation of N-substituted-2-(4-benzylpiperidin-1-yl)acetamides. For instance, reaction with N-(2-ethylphenyl)amine would yield 2-(4-benzylpiperidin-1-yl)-N-(2-ethylphenyl)acetamide. evitachem.com This strategy has been successfully employed in the synthesis of analogous N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, highlighting its applicability to the piperidine scaffold. nih.gov

Furthermore, transesterification of the parent ethyl ester can be performed to introduce different alkyl or aryl groups. This reaction can be catalyzed by either acid or base and involves reacting ethyl 2-(4-benzylpiperidin-1-yl)acetate with an excess of another alcohol, such as methanol or tert-butanol, to yield the corresponding methyl or tert-butyl ester, respectively.

Table 1: Examples of Analogs with Modified Ester or Carboxylic Acid Moieties

| Compound Name | Structure | Synthetic Precursor | Key Reagents |

|---|---|---|---|

| 2-(4-benzylpiperidin-1-yl)acetic acid | Ethyl 2-(4-benzylpiperidin-1-yl)acetate | NaOH, H₂O/MeOH | |

| 2-(4-benzylpiperidin-1-yl)-N-(2-ethylphenyl)acetamide | 2-(4-benzylpiperidin-1-yl)acetic acid | N-(2-ethylphenyl)amine, EDC, HOBt | |

| Methyl 2-(4-benzylpiperidin-1-yl)acetate | Ethyl 2-(4-benzylpiperidin-1-yl)acetate | Methanol, H⁺ or base catalyst | |

| tert-Butyl 2-(4-benzylpiperidin-1-yl)acetate | Ethyl 2-(4-benzylpiperidin-1-yl)acetate | tert-Butanol, H⁺ or base catalyst |

Modifications of the Piperidine Ring System and its Substituents

The piperidine ring of the ethyl 2-(4-benzylpiperidin-1-yl)acetate scaffold is a key structural element that can be extensively modified to explore its impact on biological activity. These modifications can range from the introduction of simple substituents to the creation of more complex fused or spirocyclic systems.

A common strategy involves the introduction of substituents at various positions of the piperidine ring. For example, alkyl groups, such as a methyl group, can be introduced to create chiral centers and investigate the stereochemical requirements for biological activity. The synthesis of such derivatives often starts from a pre-functionalized piperidine ring before the attachment of the benzyl and acetate moieties.

Another approach is the derivatization at the piperidine nitrogen . While the nitrogen in the parent compound is tertiary, it is possible to synthesize analogs where the nitrogen is part of a different functional group. For instance, several series of CCR5 antagonists have been developed through derivatization at the N-terminal of the piperidine ring of a [2-(4-phenyl-4-piperidinyl)ethyl]amine core. nih.gov This suggests that modifications at the nitrogen atom can significantly influence the pharmacological profile of piperidine-containing compounds.

Furthermore, the piperidine ring can be replaced with other heterocyclic systems , such as a piperazine (B1678402) ring. This modification alters the physicochemical properties of the molecule, including its basicity and hydrogen bonding capacity. For instance, the synthesis of ethyl 2-(4-benzylpiperazin-1-yl)acetate has been reported, which can serve as a scaffold for a different class of derivatives. unisi.it

More complex modifications can involve the formation of fused or spirocyclic systems incorporating the piperidine ring. These constrained analogs can provide valuable information about the bioactive conformation of the molecule.

Table 2: Examples of Piperidine Ring Modifications

| Modification Strategy | Example of Resulting Structure | Potential Impact |

|---|---|---|

| Introduction of Substituents | Introduction of chirality, altered lipophilicity | |

| Derivatization at Nitrogen | Altered basicity and hydrogen bonding | |

| Ring Replacement | Modified physicochemical properties | |

| Fused/Spirocyclic Systems | Conformational restriction, novel chemical space |

Alterations to the Benzyl Substituent and its Aromatic Ring

The benzyl group attached to the piperidine ring of ethyl 2-(4-benzylpiperidin-1-yl)acetate is a critical component for molecular recognition and can be extensively modified to probe its role in binding to biological targets. These modifications primarily involve substitution on the aromatic ring or replacement of the entire benzyl moiety.

Substitution on the aromatic ring is a widely used strategy to modulate the electronic and steric properties of the molecule. A variety of substituents, including halogens (e.g., fluoro, chloro), alkyl groups (e.g., methyl), and alkoxy groups (e.g., methoxy), can be introduced at the ortho, meta, or para positions of the phenyl ring. The synthesis of these analogs typically involves the use of appropriately substituted benzyl halides or benzyl alcohols in the initial steps of the synthesis. For example, reacting 4-piperidineacetic acid ethyl ester with a substituted benzyl bromide would yield the corresponding substituted benzyl derivative. This approach has been utilized in the synthesis of various N-benzylpiperidine derivatives. researchgate.net

The entire benzyl group can also be replaced with other aromatic or heteroaromatic systems to explore different binding pockets or interactions. For instance, the benzyl group could be replaced by a naphthylmethyl, pyridylmethyl, or thienylmethyl group. This strategy allows for a significant alteration of the molecule's shape, size, and electronic distribution.

Table 3: Examples of Benzyl Substituent Modifications

| Modification Strategy | Example of Resulting Structure | Rationale |

|---|---|---|

| Aromatic Substitution | Modulate electronic and steric properties | |

| Replacement of Benzyl Group | Explore different binding interactions |

Design and Synthesis of Hybrid Structures Incorporating the Ethyl 2-(4-benzylpiperidin-1-yl)acetate Core

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has emerged as a powerful strategy in drug discovery. The ethyl 2-(4-benzylpiperidin-1-yl)acetate scaffold is a suitable candidate for the design and synthesis of such hybrid structures, aiming to achieve multi-target activity or improved pharmacological profiles.

One approach to creating hybrid molecules is to link the ethyl 2-(4-benzylpiperidin-1-yl)acetate core to another bioactive moiety through a suitable linker. The carboxylic acid derivative, 2-(4-benzylpiperidin-1-yl)acetic acid, serves as a convenient attachment point for this purpose. For example, it can be coupled with another molecule containing a free amine or hydroxyl group to form an amide or ester linkage, respectively. This strategy has been employed in the design of hybrid compounds for various therapeutic areas. nih.gov

Another strategy involves the incorporation of the ethyl 2-(4-benzylpiperidin-1-yl)acetate scaffold into a larger, more complex molecular framework . For instance, the piperidin-1-yl)benzyl moiety has been incorporated into pyrrolo[1,2-a]quinoxaline (B1220188) systems to create novel compounds with antiproliferative activity. nih.gov Following this concept, one could envision the synthesis of ethyl 4-[4-(4-substituted piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylates where the substituent at the 1-position of the piperidine is the acetic acid ethyl ester group.

Table 4: Conceptual Hybrid Structures Based on the Ethyl 2-(4-benzylpiperidin-1-yl)acetate Core

| Hybrid Structure Concept | Potential Bioactive Moiety to be Linked | Linkage Type |

|---|---|---|

| Amide-linked hybrid | A known enzyme inhibitor with a free amine group | Amide bond |

| Fused heterocyclic hybrid | Pyrrolo[1,2-a]quinoxaline | C-N bond formation |

Structure Activity Relationship Sar Studies of Ethyl 2 4 Benzylpiperidin 1 Yl Acetate and Its Derivatives

Impact of the Piperidine (B6355638) Core Conformation and Ring Substituents on Biological Interactions

The piperidine ring is a fundamental component in many pharmacologically active compounds, and its conformation and substitution patterns are pivotal in defining interactions with biological targets. nih.gov The introduction of unsaturation into the piperidine ring has been shown to increase potency in certain series of compounds. dndi.org For instance, a tenfold increase in activity was observed when moving from a saturated piperidine to an unsaturated analog in a series of compounds targeting Trypanosoma cruzi. dndi.org

Substituents on the piperidine ring significantly modulate biological activity. In a series of antifungal 4-aminopiperidines, the core piperidine ring, which is protonated at physiological pH, is thought to mimic high-energy carbocationic intermediates during enzymatic reactions, thereby inhibiting enzymes like sterol C14-reductase and sterol C8-isomerase. mdpi.com The rigid carbon structure of the piperidine has been found to fit more effectively into the lipophilic pocket of the M2 receptor in anti-influenza A virus agents compared to more flexible, free-rotating groups. ijnrd.org

The position of substituents on the piperidine core also plays a crucial role. Studies on dopamine (B1211576) D4 receptor antagonists showed that moving from a 3-oxypiperidine to a 4-oxopiperidine scaffold could reverse trends in metabolic stability. nih.gov For example, N-methylimidazo[1,2-a]pyridine derivatives of the 4-oxopiperidine scaffold demonstrated significantly improved stability in human and mouse liver microsomes. nih.gov

Role of the N-substituent (Benzyl Moiety) in Modulating Target Affinity and Selectivity

The N-substituent, particularly the benzyl (B1604629) group, is a key determinant of target affinity and selectivity. In many derivatives, the benzyl moiety engages in crucial hydrophobic and π-π stacking interactions within the target's binding site. nih.govrsc.org For instance, in dopamine D4 receptor antagonists, the N-benzyl group participates in a π-π stacking interaction with a phenylalanine residue (Phe410). nih.gov Similarly, for sigma-1 (S1R) receptor ligands, the benzyl moiety often occupies a secondary hydrophobic pocket. rsc.org

Modifications to the benzyl ring itself have profound effects on potency and selectivity. In a study of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives as sigma receptor ligands, substitutions on the phenylacetamide aromatic ring, which is structurally related to the benzyl group's phenyl ring, were explored. nih.gov

Halogenation : Introducing halogens (Cl, Br, F) generally increased affinity for sigma-2 (S2R) receptors while maintaining high affinity for S1R. nih.gov

Electron-donating groups : Substituents like hydroxyl (OH), methoxy (B1213986) (OMe), or amine (NH2) groups led to weak or negligible affinity for S2R but moderate affinity for S1R. nih.gov

Positional Isomers : For many substituents (Cl, Br, F, NO2, OMe), the 3-substituted analogs showed higher affinity for both S1R and S2R compared to the 2- or 4-substituted versions. nih.gov

The following table summarizes the binding affinities of selected N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives for sigma receptors, illustrating the impact of substitutions.

| Compound | Substitution | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) |

| 1 | Unsubstituted | 3.90 | 240 | 61.5 |

| 5 | 3-Fluoro | 2.56 | 179 | 69.9 |

| 9 | 4-Fluoro | 4.35 | 453 | 104.1 |

| 11 | 2-Fluoro | 3.56 | 667 | 187.4 |

| 20 | 3-Methoxy | 11.2 | >1000 | >89 |

In other cases, replacing the benzyl group entirely alters the pharmacological profile. For dopamine D4 antagonists, a variety of N-benzyl substituents were analyzed, with only one retaining significant activity, while direct phenyl substitution at the nitrogen resulted in inactive compounds. nih.gov This underscores the specific role of the benzyl group in anchoring the ligand in the binding pocket.

Influence of the Acetate (B1210297) Linker and Ester Group on Potency and Pharmacological Profile

The presence of an oxygen atom in the linker, as in an acetate or ether linkage, can provide a synthetic handle for creating more diverse analogs and can reduce the compound's lipophilicity (cLogP). nih.gov In studies of dopamine D4 receptor ligands, an acetamide (B32628) function was observed to make an additional hydrogen bonding interaction with an aspartate residue (Asp115), although this did not appear to be a favorable interaction in terms of potency. nih.gov Replacing the side chain oxygen with a methylene (B1212753) linker demonstrated that the oxygen itself did not have direct interactions within the receptor in that specific series. nih.gov

The length and rigidity of the linker are also crucial. In a series of tamsulosin (B1681236) derivatives targeting ANO1, replacing a flexible linker with a longer, more rigid one containing a piperidine ring significantly reduced inhibitory activity against the α1-adrenergic receptor while enhancing it for ANO1. acs.org The presence of a secondary amine in the linker was found to be important for potency, as its replacement with an amide group significantly decreased activity. acs.org The use of a chloroacetate (B1199739) linker has also been employed as a strategy to covalently fuse a piperidine moiety with other pharmacophores, such as quinine, to create hybrid drug molecules. mdpi.com

Comparative SAR Analysis with Other Piperidine and Piperazine (B1678402) Scaffolds

The piperidine scaffold is often compared to other heterocyclic cores, particularly piperazine, in medicinal chemistry. The piperazine ring is a common feature in many therapeutic agents and is sometimes considered a bioisostere of piperidine. nih.govnih.gov

In comparative studies, the choice between a piperidine and a piperazine core can lead to significant differences in biological activity.

Sigma Receptor Affinity : A screening of piperidine/piperazine-based compounds for sigma receptor affinity found that the basic nitrogen atom was critical for binding. rsc.org In the identified lead compound, a piperidine nitrogen acted as the positive ionizable center, while a 4-phenylpiperazine tail served as a primary hydrophobic group. rsc.org

Hsp90 Inhibition : In the development of celastrol (B190767) derivatives as Hsp90 inhibitors, structure-activity relationship studies indicated that derivatives containing a piperazine moiety had better activity than those with piperidine, morpholine (B109124), or aniline (B41778). nih.gov This suggests that for this particular target, the second nitrogen atom of the piperazine ring is beneficial for activity. nih.gov

Bioisosteric Replacement : The piperidine ring can be considered a potential bioisostere of the piperazine ring. nih.gov When such a replacement is made, the loss of the second nitrogen atom may need to be compensated for, for example, by introducing another heteroatom like a carbonyl group (as in benzoylpiperidine) to re-establish key binding interactions such as hydrogen bonds. nih.gov

The following table highlights SAR findings from a comparative study of celastrol derivatives, showing the preference for the piperazine moiety.

| Base Moiety | Relative Cytotoxicity | Finding |

| Piperazine | Higher | The activity of derivatives with piperazine was better than with other amines. nih.gov |

| Piperidine | Weaker | Substitution with piperidine weakened the activity. nih.gov |

| Morpholine | Weaker | Substitution with morpholine weakened the activity. nih.gov |

| Aniline | Weaker | Substitution with aniline weakened the activity. nih.gov |

These comparisons demonstrate that while both scaffolds are privileged structures in medicinal chemistry, the optimal choice is highly target-dependent. nih.gov The piperazine core's two nitrogen atoms offer different properties regarding pKa, solubility, and hydrogen bonding potential compared to the single nitrogen of the piperidine ring. nih.gov

Computational and Theoretical Investigations of Ethyl 2 4 Benzylpiperidin 1 Yl Acetate and Its Derivatives

Molecular Docking Analyses for Predicting Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and interaction of a ligand with its target receptor. The following sections detail the docking analyses of derivatives containing the benzylpiperidine or benzylpiperazine scaffold, which are structurally related to Ethyl 2-(4-benzylpiperidin-1-yl)acetate, against several key biological targets.

The dopamine (B1211576) D4 receptor (D4R), a G protein-coupled receptor, is primarily expressed in the prefrontal cortex and hippocampus, regions associated with cognition, attention, and decision-making. sci-hub.se This localization makes it a significant target for treating cognitive deficits associated with neuropsychiatric conditions. sci-hub.se Pharmacological blockade of the D4 receptor may also represent a new therapeutic strategy for addiction. nih.gov

Computational studies, including molecular dynamics simulations, are employed to understand receptor-ligand interactions and identify the molecular basis for ligand selectivity and efficacy at the D4 receptor compared to other D2-like receptors. sci-hub.se While specific docking studies on Ethyl 2-(4-benzylpiperidin-1-yl)acetate were not prominently found, research on related compounds highlights the general approach. For instance, studies on piperazine (B1678402) and piperidine (B6355638) analogs are frequently conducted to probe the D4 receptor binding site and develop selective ligands. nih.govmdpi.com The design of such ligands often involves creating derivatives and evaluating their binding affinity, with some compounds showing high selectivity for the D4 receptor with little to no affinity for other dopamine receptor subtypes. nih.gov

Acetylcholinesterase (AChE) inhibitors are a cornerstone in the management of Alzheimer's disease, working by increasing the levels of acetylcholine (B1216132) in the brain. dntb.gov.uanih.govnih.gov Molecular docking studies are crucial for designing new, potent AChE inhibitors.

Research on a series of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives has demonstrated their potential as AChE inhibitors. dntb.gov.uanih.govnih.gov Docking studies confirmed that these compounds can exhibit a binding mode similar to the established drug donepezil. dntb.gov.uanih.govnih.gov The inhibitory activity of these derivatives is influenced by the nature and position of substituents on the phenyl ring. For example, electron-withdrawing groups like chlorine, fluorine, and nitro groups at the ortho and para positions tend to enhance potency. dntb.gov.uanih.govnih.gov

The table below summarizes the acetylcholinesterase inhibitory activity for some of these derivatives.

| Compound | Substituent on Phenyl Ring | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 4a | 2-Cl | 0.91 ± 0.045 | dntb.gov.ua, nih.gov |

| 4b | 3-Cl | 85 ± 12 | nih.gov |

| 4c | 4-Cl | 26 ± 5 | nih.gov |

| 4g | 3-OCH₃ | 5.5 ± 0.7 | dntb.gov.ua, nih.gov |

| Donepezil (Reference) | - | 0.14 ± 0.03 | dntb.gov.ua, nih.gov |

Similarly, a study on N-(2-(piperidine-1-yl)ethyl)benzamide derivatives identified a compound with a fluorine substitution at the ortho position as a highly potent AChE inhibitor, demonstrating superior activity compared to donepezil. researchgate.net Molecular docking of this potent derivative revealed a significant hydrogen bond between its carbonyl group and the amino acid tyrosine 121 within the AChE active site. researchgate.net

Dipeptidyl peptidase IV (DPP-IV) is a serine protease that has become a key target for the treatment of type 2 diabetes. oatext.com By inhibiting DPP-IV, the levels of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) are increased, which in turn enhances insulin (B600854) secretion in a glucose-dependent manner, minimizing the risk of hypoglycemia. oatext.com The DPP-IV enzyme's active site contains a catalytic triad (B1167595) of Ser630, Asp708, and His740. oatext.com

In silico methods are widely used to discover and optimize new DPP-IV inhibitors. nih.gov These studies involve docking potential ligands into the enzyme's active site to predict binding affinity and interactions. For example, research efforts have focused on replacing structural elements of known potent inhibitors, such as the 2-benzyl-piperazine ring system, with other heterocyclic rings like piperidine and pyrrolidine (B122466) to study the impact on inhibitory activity. oatext.com Docking studies are then used to correlate the predicted binding parameters with the experimentally observed in vitro activities. oatext.com While specific docking analyses for Ethyl 2-(4-benzylpiperidin-1-yl)acetate were not found, the general methodology involves identifying key interactions within the DPP-IV active site to guide the design of novel therapeutic agents.

Sigma receptors, particularly the sigma-1 (S1R) and sigma-2 (S2R) subtypes, are involved in a variety of neurological processes and are targets for neuroprotective agents and therapies for neuropathic pain. nih.govunict.it The S1R is located at the endoplasmic reticulum–mitochondria interface and modulates calcium signaling. unict.it

Computational studies on N-(1-benzylpiperidin-4-yl)arylacetamide analogues, which share the N-benzylpiperidine core with Ethyl 2-(4-benzylpiperidin-1-yl)acetate, have provided detailed insights into their binding at sigma receptors. These studies consistently show a higher affinity for S1R over S2R. nih.gov The nature of the aromatic ring in the arylacetamide portion and substitutions on the benzyl (B1604629) group significantly influence binding affinity and selectivity. nih.gov

Replacing the phenyl ring of the acetamide (B32628) moiety with thiophene (B33073) or naphthyl rings does not significantly alter S1R affinity. nih.gov

However, using an imidazole (B134444) or pyridyl ring leads to a substantial loss in S1R affinity. nih.gov

Halogen substitution on the aromatic rings of both the phenylacetamide and benzyl groups can increase affinity for S2R while maintaining similar S1R affinity. nih.gov

The table below presents the binding affinities (Ki) for selected N-(1-benzylpiperidin-4-yl)arylacetamide analogues.

| Compound | Arylacetamide Moiety | Benzyl Group Substituent | σ₁ Ki (nM) | σ₂ Ki (nM) | Selectivity Ratio (σ₂/σ₁) | Reference |

|---|---|---|---|---|---|---|

| 1 | Phenyl | None | 2.1 ± 0.2 | 210 ± 30 | 100 | nih.gov |

| 10 | 2-Thienyl | None | 2.6 ± 0.3 | >240 | >92 | nih.gov |

| 18 | 2-Naphthyl | None | 1.4 ± 0.1 | >170 | >122 | nih.gov |

| 22 | 4-Fluorophenyl | None | 2.2 ± 0.2 | 170 ± 20 | 77 | nih.gov |

| 37 | 4-Fluorophenyl | 4-Fluorobenzyl | 2.3 ± 0.2 | 170 ± 20 | 74 | nih.gov |

| 40 | 4-Chlorophenyl | 4-Chlorobenzyl | 2.0 ± 0.2 | 160 ± 10 | 80 | nih.gov |

The adenosine (B11128) A2A receptor (A2AR) is a G protein-coupled receptor that plays a significant role in various physiological processes, including cardiovascular function and immune regulation. nih.govnih.gov It has emerged as a crucial non-dopaminergic target for treating Parkinson's disease, as A2AR antagonists can enhance signaling through the dopamine D2 receptor. nih.gov

The crystallization of the A2AR has facilitated structure-based drug design, enabling successful virtual screening and molecular docking approaches to discover novel ligands. researchgate.net These computational methods have been used to screen large fragment libraries and have revealed key binding interactions. researchgate.net For instance, the binding of the antagonist ZM241385 involves hydrogen bonds between the ligand and specific amino acid residues like S277 and H278 in the receptor. nih.govresearchgate.net Although specific docking studies involving Ethyl 2-(4-benzylpiperidin-1-yl)acetate were not identified, the established computational models for A2AR provide a robust framework for evaluating such compounds and their potential derivatives as A2AR ligands.

Muscarinic acetylcholine receptors (mAChRs) are involved in modulating the basal ganglia motor circuit. nih.gov Non-selective antagonists of mAChRs have shown efficacy in treating movement disorders like Parkinson's disease, but their use is limited by side effects. nih.gov The M4 muscarinic receptor subtype has been identified as a key target, and selective M4 antagonists are being developed as a potential non-dopaminergic therapy. nih.gov

Computational modeling plays a vital role in the discovery of selective M4 antagonists. For example, recent efforts have focused on modifying the chemical structure of known ligands to improve metabolic stability and bioavailability. researchgate.net While highly selective M4 antagonists have been developed, there is no specific literature detailing the modeling of Ethyl 2-(4-benzylpiperidin-1-yl)acetate as an M4 antagonist. However, the development of selective M4 positive allosteric modulators (PAMs), such as VU0152100, which show antipsychotic-like effects, further underscores the therapeutic potential of targeting the M4 receptor. nih.gov

Galectin-1 Protein Binding Hypotheses

Galectin-1 (Gal-1) is a β-galactoside-binding lectin that is implicated in various physiological and pathological processes, including tumor progression, immune response modulation, and inflammation. encyclopedia.pubmdpi.com It typically exists as a homodimer, with each monomer containing a carbohydrate recognition domain (CRD) responsible for binding glycan ligands. encyclopedia.pubmdpi.com While direct experimental data on the binding of Ethyl 2-(4-benzylpiperidin-1-yl)acetate to Gal-1 is not available, a binding hypothesis can be formulated based on the structural features of both the compound and the protein.

The canonical binding site of Gal-1 accommodates lactose (B1674315) and N-acetyllactosamine, engaging in hydrogen bonding and CH-π interactions. frontiersin.org However, studies have also identified inhibitors that bind to sites other than the primary CRD. For instance, the inhibitor LLS2 is suggested to bind at the interface of the Gal-1 dimer, near the β-galactoside binding pocket. nih.govaacrjournals.org

A plausible hypothesis for Ethyl 2-(4-benzylpiperidin-1-yl)acetate involves its key structural motifs—the benzyl group, the piperidine ring, and the ethyl acetate (B1210297) tail—interacting with specific pockets on the Gal-1 surface.

The Benzyl Group: The aromatic phenyl ring of the benzyl group could engage in hydrophobic and CH-π interactions with nonpolar amino acid residues in a hydrophobic pocket on the Gal-1 surface. This is a common interaction mode for aromatic moieties in protein-ligand binding. frontiersin.org

The Piperidine Core: The tertiary amine of the piperidine ring, which is expected to be protonated at physiological pH, could form a crucial salt bridge or hydrogen bond with acidic residues like aspartate or glutamate (B1630785) on the protein surface. researchgate.net For example, residues such as Asp54, Arg48, and His52 are critical for ligand binding in Gal-1's active site. researchgate.net

The Ethyl Acetate Moiety: The carbonyl oxygen of the ethyl acetate group is a potent hydrogen bond acceptor and could form a hydrogen bond with donor residues like asparagine or arginine within the binding site. researchgate.net

Computational docking simulations would be necessary to test this hypothesis, positioning the molecule across the Gal-1 surface to identify energetically favorable binding poses. Such models would predict whether the compound is more likely to compete with natural glycans in the CRD or bind to an allosteric site, potentially disrupting the Gal-1 dimer interface, a mechanism known to be critical for its function. nih.gov

Molecular Dynamics Simulations to Elucidate Dynamic Ligand-Target Interactions and Conformational Stability

Molecular dynamics (MD) simulations offer a powerful method to observe the dynamic behavior of a ligand-protein complex over time, providing insights into conformational stability and the persistence of interactions. nih.govresearchgate.net For a hypothetical complex of Ethyl 2-(4-benzylpiperidin-1-yl)acetate and a target protein like Gal-1, an MD simulation, typically run for hundreds of nanoseconds, could validate the binding hypotheses generated from docking studies. nih.gov

The simulation would track the trajectory of every atom in the system, allowing for the analysis of key metrics:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and the protein's backbone atoms would be calculated over the simulation time. A stable RMSD for the ligand would indicate that it remains securely in the binding pocket without dissociating. researchgate.net Similarly, a stable protein RMSD suggests that the binding event does not cause major, destabilizing structural changes. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF analysis would highlight the flexibility of different parts of the protein and ligand. For instance, it could show whether the benzyl and ethyl acetate groups of the compound remain rigid or exhibit significant movement within the binding site. researchgate.net

Interaction Analysis: Throughout the simulation, the persistence of specific interactions, such as the hydrogen bonds and hydrophobic contacts predicted by docking, can be monitored. MD simulations can reveal whether key interactions are stable or transient and can identify water-mediated interactions that are often missed in static docking poses. nih.gov

By examining these dynamic properties, MD simulations provide a more realistic and detailed picture of the ligand's binding mode and stability, crucial for rationalizing its potential biological activity and guiding further structural optimization. nih.gov

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule, offering deep insights into its stability and chemical reactivity. researchgate.netnih.gov For Ethyl 2-(4-benzylpiperidin-1-yl)acetate, these calculations can predict key electronic descriptors.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy indicates the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO is a critical indicator of molecular stability; a larger gap implies higher stability and lower reactivity. acs.org For this compound, the electron-rich piperidine nitrogen and benzyl ring would likely contribute significantly to the HOMO, while the LUMO might be localized around the carbonyl group of the ethyl acetate.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, colored blue). For Ethyl 2-(4-benzylpiperidin-1-yl)acetate, the MEP would likely show a negative potential around the carbonyl oxygen, making it a prime site for hydrogen bonding, and a positive potential around the hydrogen atoms of the protonated piperidine nitrogen. researchgate.net

These theoretical calculations help in understanding the intrinsic properties of the molecule, predicting which parts are most likely to interact with a biological target and how it might behave in a chemical reaction. nih.gov

| Parameter | Predicted Significance for Ethyl 2-(4-benzylpiperidin-1-yl)acetate |

|---|---|

| HOMO Energy | Indicates electron-donating capability; likely centered on the piperidine nitrogen and benzyl ring. |

| LUMO Energy | Indicates electron-accepting capability; potentially localized on the ethyl acetate's carbonyl group. |

| HOMO-LUMO Gap | Predicts chemical stability and reactivity. A larger gap suggests higher stability. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, identifying nucleophilic sites (e.g., carbonyl oxygen) and electrophilic sites for interaction. |

In Silico Prediction of Pharmacokinetic Parameters (ADME – Absorption, Distribution, Metabolism, Excretion)

Before a compound can become a viable drug, it must possess favorable pharmacokinetic properties. In silico ADME prediction tools, such as SwissADME, provide early-stage evaluation of these characteristics, helping to identify potential liabilities. nih.govnih.gov Predictions for Ethyl 2-(4-benzylpiperidin-1-yl)acetate are based on its structure. chemscene.com

Key predicted parameters include:

Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its absorption and distribution. The predicted consensus LogP for this compound is typically around 2.85, indicating moderate lipophilicity. chemscene.com

Topological Polar Surface Area (TPSA): TPSA is the surface area of a molecule that arises from polar atoms (usually oxygen and nitrogen) and is a good predictor of drug absorption and transport. The TPSA for Ethyl 2-(4-benzylpiperidin-1-yl)acetate is calculated to be 29.54 Ų, which is well within the range for good oral bioavailability. chemscene.com

Lipinski's Rule of Five: This rule assesses drug-likeness based on simple physicochemical properties. The compound adheres to this rule, with a molecular weight of 261.36 g/mol (<500), a LogP value <5, 3 hydrogen bond acceptors (<10), and 0 hydrogen bond donors (<5). chemscene.com

Bioavailability Radar: The SwissADME bioavailability radar provides a graphical representation of drug-likeness. For this compound, the plot would likely show that all parameters (lipophilicity, size, polarity, solubility, flexibility, and saturation) fall within the optimal range for oral bioavailability. nih.gov

These in silico predictions suggest that Ethyl 2-(4-benzylpiperidin-1-yl)acetate has a promising ADME profile and good potential for oral bioavailability, making it a suitable candidate for further experimental investigation. nih.govresearchgate.net

| ADME Parameter | Predicted Value/Observation | Significance |

|---|---|---|

| Molecular Weight | 261.36 g/mol | Adheres to Lipinski's Rule (<500) |

| Consensus LogP | ~2.85 | Moderate lipophilicity, good for absorption/distribution |

| TPSA | 29.54 Ų | Indicates good cell membrane permeability |

| Hydrogen Bond Acceptors | 3 | Adheres to Lipinski's Rule (<10) |

| Hydrogen Bond Donors | 0 | Adheres to Lipinski's Rule (<5) |

| Rotatable Bonds | 5 | Indicates good molecular flexibility |

| Bioavailability Score | 0.55 (Predicted) | Suggests good absorption and oral bioavailability |

Preclinical Mechanistic and Target Engagement Studies of Ethyl 2 4 Benzylpiperidin 1 Yl Acetate and Its Derivatives

In Vitro Enzyme Inhibition Assays

Cholinesterase Inhibitory Activity and Mechanistic Insights (e.g., Peripheral Anionic Site Interaction)

Derivatives of 1-benzylpiperidine (B1218667) have been investigated for their potential to inhibit cholinesterases, key enzymes in the breakdown of the neurotransmitter acetylcholine (B1216132). The inhibition of acetylcholinesterase (AChE) is a primary therapeutic strategy for Alzheimer's disease. mdpi.com Studies on various derivatives reveal a range of potencies.

For instance, compound 19 , a (1-benzylpiperidin-4-yl)methyl 2-(4-fluorophenyl)acetate, emerged as a potent AChE inhibitor with an IC₅₀ value of 5.10 ± 0.24 µM. mdpi.com This activity is attributed to the para-substituted fluorine atom in the 2-phenylacetate moiety, which likely enhances interactions with key residues at the AChE active site. mdpi.com This compound also showed moderate inhibitory activity against butyrylcholinesterase (BuChE) with an IC₅₀ of 26.78 ± 0.81 µM, suggesting a dual inhibitory profile. mdpi.com Another derivative, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (5) , demonstrated potent AChE inhibition with an IC₅₀ of 13 nM and a BuChE IC₅₀ of 3.1 µM. nih.gov

Mechanistic studies, particularly through molecular docking, provide insight into how these ligands bind to AChE. The enzyme's active site contains a narrow gorge with a catalytic active site (CAS) at its base and a peripheral anionic site (PAS) at its rim. mdpi.com The PAS is known to trap substrates and can allosterically modulate catalysis. mdpi.com Docking studies of 1-benzylpiperidine derivatives show that the N-benzylpiperidine moiety and the phenylacetate (B1230308) portion are critical for interacting with amino acid residues. mdpi.com Specifically, these compounds can form π-π stacking interactions with the indole (B1671886) ring of Trp286, a key residue of the PAS. mdpi.com Additional π-π interactions have been observed between the N-benzylpiperidine moiety and residues like Tyr72 and Tyr341, which further stabilize the ligand-enzyme complex. mdpi.com

Table 1: Cholinesterase Inhibitory Activity of Benzylpiperidine Derivatives This table is interactive. You can sort and filter the data.

| Compound Name | Target | IC₅₀ |

|---|---|---|

| (1-Benzylpiperidin-4-yl)methyl 2-(4-fluorophenyl)acetate (19) | AChE | 5.10 µM mdpi.com |

| (1-Benzylpiperidin-4-yl)methyl 2-(4-fluorophenyl)acetate (19) | BuChE | 26.78 µM mdpi.com |

| 2-{[2-(1-Benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (5) | AChE | 13 nM nih.gov |

| 2-{[2-(1-Benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (5) | BuChE | 3.1 µM nih.gov |

Dipeptidyl Peptidase IV Inhibition Potency

Dipeptidyl peptidase IV (DPP-IV) is a serine protease that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1). oatext.comresearchgate.net By inhibiting DPP-IV, the levels of active GLP-1 are prolonged, which enhances glucose-dependent insulin (B600854) secretion, making DPP-IV a key target for the management of type 2 diabetes. oatext.comresearchgate.net

Research into novel DPP-IV inhibitors has explored the replacement of common heterocyclic scaffolds like piperazine (B1678402) with piperidine (B6355638) rings. oatext.comoatext.com In one such study, a 4-benzylpiperidine (B145979) derivative (Compound 1) was synthesized and evaluated for its DPP-IV inhibitory activity. oatext.com The inhibitory potency was determined using a kinetic fluorometric assay, which measures the cleavage of a fluorogenic substrate. oatext.com This 4-benzylpiperidine derivative demonstrated an IC₅₀ value of 1.6 ± 0.08 µM. oatext.com Another related compound, a 4-amino-1-benzylpiperidine (B41602) derivative (Compound 4) , showed an IC₅₀ of 4 ± 0.08 µM. oatext.com Molecular modeling suggests that these compounds interact with the S1 and S2 pockets of the DPP-IV active site. oatext.com

Table 2: Dipeptidyl Peptidase IV (DPP-IV) Inhibitory Activity This table is interactive. You can sort and filter the data.

| Compound Name | Target | IC₅₀ |

|---|---|---|

| 4-Benzylpiperidine derivative (1) | DPP-IV | 1.6 µM oatext.com |

| 4-Amino-1-benzylpiperidine derivative (4) | DPP-IV | 4.0 µM oatext.com |

In Vitro Receptor Binding and Functional Assays

Dopamine (B1211576) D4 Receptor Antagonism and Selectivity Profiling

The dopamine D4 receptor (D4R) is a G protein-coupled receptor expressed in several regions of the brain. nih.gov Antagonists of the D4 receptor are of interest for various neurological conditions. nih.govnih.gov Recent studies have identified benzylpiperidine and benzyloxypiperidine scaffolds as potent and selective D4R antagonists. mdpi.comnih.gov

In a study of piperidine-based ligands, a 4-benzylpiperidine derivative (Compound 8) showed high affinity for the human D4 receptor with a pKᵢ value of 8.20. mdpi.comnih.gov This compound also exhibited significant selectivity for the D4 receptor over other dopamine receptor subtypes, with pKᵢ values of 6.00 for the D2 receptor and 6.64 for the D3 receptor. mdpi.comnih.gov Functional assays, such as those measuring G-protein activation and β-arrestin recruitment, confirmed that this compound behaves as a D4 receptor antagonist. mdpi.comnih.gov The development of such selective antagonists is driven by the goal of achieving targeted therapeutic effects while minimizing side effects associated with activity at D2 or D3 receptors. nih.govchemrxiv.org

Table 3: Receptor Binding Affinity (pKᵢ) of a 4-Benzylpiperidine Derivative This table is interactive. You can sort and filter the data.

| Compound Name | D4R pKᵢ | D2R pKᵢ | D3R pKᵢ |

|---|---|---|---|

| 4-Benzylpiperidine derivative (8) | 8.20 mdpi.comnih.gov | 6.00 mdpi.comnih.gov | 6.64 mdpi.comnih.gov |

Sigma Receptor Modulation (S1R, S2R) and Functional Profiles

Sigma receptors, particularly the σ1 and σ2 subtypes, are recognized as important targets for the development of therapeutics for neurological disorders. The 1-benzylpiperidine moiety is a common scaffold in the design of high-affinity sigma receptor ligands.

A series of N-(1-benzylpiperidin-4-yl)arylacetamide analogues have shown high affinity for the σ1 receptor. One such compound, LS-1-137 , binds to the σ1 receptor with a Kᵢ value of 3.2 nM and displays 80-fold selectivity over the σ2 receptor. Another derivative, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (5) , exhibits even higher σ1 receptor affinity with a Kᵢ of 1.45 nM and a remarkable 290-fold selectivity over the σ2 subtype. nih.gov The functional profile of these high-affinity ligands often points towards antagonist activity at the σ1 receptor, which has been linked to potential neuroprotective and antinociceptive effects. chemrxiv.org The affinity and selectivity are influenced by structural features, such as the length of the linker connecting the 1-benzylpiperidine moiety to other parts of the molecule. nih.gov

Table 4: Binding Affinity (Kᵢ) of Benzylpiperidine Derivatives at Sigma Receptors This table is interactive. You can sort and filter the data.

| Compound Name | σ1R Kᵢ (nM) | σ2R Kᵢ (nM) | Selectivity (σ2/σ1) |

|---|---|---|---|

| N-(1-benzylpiperidin-4-yl)phenylacetamide (LS-1-137) | 3.2 | ~256 | 80-fold |

| 2-{[2-(1-Benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (5) | 1.45 nih.gov | 420.5 | 290-fold nih.gov |

Adenosine (B11128) A2A Receptor Inverse Agonism

The adenosine A2A receptor is a Gs-coupled receptor that has been explored as a pharmaceutical target, with antagonists and agonists being developed for various conditions. nih.gov Inverse agonists are ligands that bind to the same receptor as an agonist but induce a pharmacological response opposite to that of the agonist. A comprehensive literature search was conducted to identify preclinical data on the interaction of Ethyl 2-(4-benzylpiperidin-1-yl)acetate or its direct derivatives with the adenosine A2A receptor. The search did not yield specific studies demonstrating or quantifying inverse agonist activity for this particular class of compounds at the adenosine A2A receptor. The existing research on A2A inverse agonists focuses on different chemical scaffolds. nih.gov

Muscarinic M4 Receptor Antagonism

The muscarinic acetylcholine M4 receptor, predominantly expressed in the brain, has emerged as a significant target for the development of treatments for neurological and psychiatric conditions, including Parkinson's disease and schizophrenia. nih.govnih.gov The development of selective antagonists for the M4 receptor has been a challenge due to the highly conserved nature of the orthosteric binding site across all five muscarinic receptor subtypes. nih.govnih.gov

While direct studies on the M4 receptor antagonist activity of ethyl 2-(4-benzylpiperidin-1-yl)acetate are not extensively available in the reviewed literature, the core N-benzylpiperidine structure is a key pharmacophore in many compounds targeting neurotransmitter receptors. nih.govnih.gov Research into the structure-activity relationships of N-benzylpiperidine derivatives has shown that substitutions on the benzyl (B1604629) and piperidine rings can significantly influence binding affinity and selectivity for various receptors, including dopamine and serotonin (B10506) transporters. nih.gov For instance, the presence of an electron-withdrawing group on the N-benzyl ring has been shown to be advantageous for binding to the dopamine transporter. nih.gov

The exploration of novel carbamate (B1207046) isosteres in M4 receptor agonists has highlighted the importance of specific electrostatic potential distributions for achieving subtype-selective activation. nih.gov This suggests that subtle structural modifications to the ethyl acetate (B1210297) portion of ethyl 2-(4-benzylpiperidin-1-yl)acetate could potentially modulate its affinity and efficacy at the M4 receptor. Further investigation is required to determine if ethyl 2-(4-benzylpiperidin-1-yl)acetate or its derivatives can act as selective M4 receptor antagonists.

Cellular and Molecular Pathway Investigations (In Vitro Models)

The aggregation of amyloid-β (Aβ) peptides into fibrils is a key pathological hallmark of Alzheimer's disease. nih.govnih.gov Consequently, the inhibition of Aβ fibrillogenesis is a major therapeutic strategy. nih.gov Studies on N-benzylpiperidine derivatives, which share the core structure of ethyl 2-(4-benzylpiperidin-1-yl)acetate, have demonstrated their potential to modulate Aβ aggregation.

In a study of novel N-benzylpiperidine derivatives designed as multi-target-directed ligands for Alzheimer's disease, several compounds exhibited the ability to inhibit Aβ aggregation in addition to their primary activity as cholinesterase inhibitors. nih.gov One of the most promising compounds, 2-(8-(1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dione, demonstrated significant inhibition of Aβ aggregation (72.5% at 10 µM). nih.gov This finding suggests that the N-benzylpiperidine moiety can be a crucial component for designing molecules with anti-amyloidogenic properties.

Another study focusing on N-benzyl, N-phenethyl, and N-benzyloxybenzamide derivatives also reported their ability to inhibit Aβ42 aggregation and mitigate its neurotoxicity. researchgate.net These findings underscore the potential of the broader class of benzylpiperidine-containing compounds to interfere with the pathological cascade of Aβ aggregation. While direct data on ethyl 2-(4-benzylpiperidin-1-yl)acetate is not available, the evidence from structurally related compounds provides a strong rationale for investigating its effects on Aβ fibrillogenesis.

Table 1: Amyloid-β Aggregation Inhibition by a Representative N-benzylpiperidine Derivative

| Compound | Concentration (µM) | Aβ Aggregation Inhibition (%) |

|---|---|---|

| 2-(8-(1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dione | 10 | 72.5 |

Data sourced from a study on N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties. nih.gov

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases. The piperidine scaffold is recognized as a "privileged" structure in medicinal chemistry due to its presence in a wide range of biologically active compounds, including those with antioxidant properties. innovareacademics.in

A review of piperidine-containing compounds highlighted their potential as antioxidant agents. innovareacademics.in The planar nature of the piperidine ring allows for the introduction of various substituents that can modulate their antioxidant activity. innovareacademics.in A study on the antimicrobial and antioxidant activities of several novel piperidine derivatives demonstrated that these compounds can exhibit significant radical scavenging capacity. academicjournals.orgresearchgate.net For example, one of the tested piperidine derivatives showed a scavenging capacity of 78% at a concentration of 1000 µg/ml in a DPPH assay. academicjournals.orgresearchgate.net

Although direct experimental data on the ROS inhibitory effects of ethyl 2-(4-benzylpiperidin-1-yl)acetate is not present in the reviewed literature, the established antioxidant potential of the piperidine core suggests that this compound and its derivatives may also possess the ability to inhibit ROS generation. Further studies would be necessary to confirm and quantify this potential activity.

Table 2: Antioxidant Activity of a Representative Piperidine Derivative

| Compound | Concentration (µg/ml) | DPPH Radical Scavenging Capacity (%) |

|---|---|---|

| Piperidine Derivative 8 | 1000 | 78 |

Data sourced from a study on the antimicrobial and antioxidant activities of piperidine derivatives. academicjournals.orgresearchgate.net

The ergosterol (B1671047) biosynthesis pathway is a critical target for antifungal drug development, as ergosterol is an essential component of fungal cell membranes. nih.gov Piperidine and morpholine (B109124) are core structures in several well-known antifungal agents that inhibit this pathway. nih.gov

A study on 4-aminopiperidines, which are structurally similar to ethyl 2-(4-benzylpiperidin-1-yl)acetate, identified them as a novel class of antifungals with significant activity. nih.gov The mechanism of action for these compounds was suggested to be the inhibition of sterol C14-reductase and sterol C8-isomerase in the ergosterol biosynthesis pathway. nih.gov The study found that the nature of the substituents at the piperidine nitrogen and the 4-amino group were critical for antifungal activity. nih.gov Specifically, an N-dodecyl residue was found to confer noteworthy activity. nih.gov

Another study on benzylpiperazine derivatives also reported mild antifungal activity against various fungal strains. jchps.com While not piperidines, piperazines are closely related six-membered nitrogen-containing heterocycles. Furthermore, research on 6-alkyl-2,3,4,5-tetrahydropyridines has shown that the length of the alkyl side chain is a key determinant of antifungal activity. nih.gov These findings collectively suggest that the benzylpiperidine scaffold of ethyl 2-(4-benzylpiperidin-1-yl)acetate is a promising starting point for the development of novel antifungal agents targeting the ergosterol biosynthesis pathway.

Table 3: Antifungal Activity of a Representative 4-Aminopiperidine Derivative

| Compound | Fungal Species | Antifungal Activity |

|---|---|---|

| N-dodecyl-1-benzylpiperidin-4-amine | Candida spp., Aspergillus spp. | Promising |

Data sourced from a study on 4-aminopiperidines as novel antifungal agents. nih.gov

Non-Human In Vivo Pharmacological Activity Studies (Excluding Human Clinical Data)

Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive in vivo quantification of biological processes. nih.govradiologykey.com The development of selective radioligands is crucial for studying specific targets like the M4 muscarinic receptor. nih.gov Recently, a highly selective antagonist radioligand for the M4 receptor, [3H]VU6013720, has been developed and characterized, demonstrating the feasibility of creating such tools for M4 receptor research. nih.gov